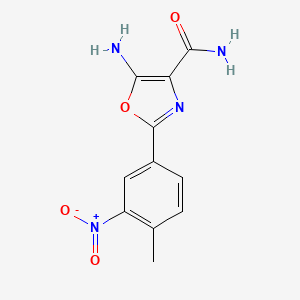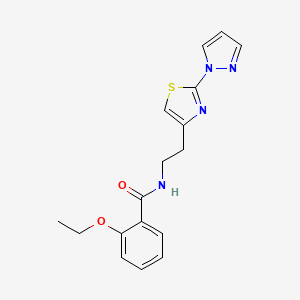
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide” is a compound that contains a pyrazole ring and a thiazole ring . These are both types of heterocyclic compounds, which are compounds that contain a ring structure with at least two different elements as the ring atoms . The compound also contains an ethoxy group and a benzamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . The pyrazole ring is a five-membered ring with two nitrogen atoms , while the thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . The nitrogen atoms in the pyrazole ring and the sulfur and nitrogen atoms in the thiazole ring could potentially act as nucleophiles in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and thiazole rings, as well as the ethoxy and benzamide groups . For example, the presence of the nitrogen and sulfur atoms in the rings could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Regioselective Synthesis and Characterization
Research into the synthesis of pyrazole derivatives, including compounds structurally related to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-ethoxybenzamide, has led to the development of regioselective synthesis methods. These methods involve the reaction of N-arylbenzamidrazones with activated nitriles to yield various 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives. Advanced NMR and X-ray structural analysis techniques are used to characterize the synthesized compounds and differentiate between possible structural isomers, providing insights into the synthesis and structural elucidation of complex organic compounds (Aly et al., 2017).
Coordination Complexes and Antioxidant Activity
Coordination Complexes with Metal Ions
The study of coordination complexes constructed from pyrazole-acetamide derivatives highlights the role of these compounds in forming coordination complexes with metal ions such as Co(II) and Cu(II). These complexes are characterized using various spectroscopic techniques and X-ray crystallography, revealing their potential in creating supramolecular architectures through hydrogen bonding interactions. Additionally, these complexes exhibit significant antioxidant activities, suggesting their potential application in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
Synthesis and Antimicrobial Screening
The development of thiazole derivatives incorporating the pyrazole ring has led to the discovery of compounds with notable antimicrobial activity. These derivatives are synthesized and characterized using a variety of spectroscopic methods and subsequently screened for their antibacterial and antifungal properties, indicating their potential as therapeutic agents for microbial infections (Desai et al., 2013).
Antitumor Potential
Research into the synthesis of pyrazole derivatives has also explored their potential as antitumor agents. Novel synthetic pathways have been developed to create a variety of heterocyclic compounds derived from pyrazole precursors, demonstrating significant antiproliferative activity against various cancer cell lines. These studies suggest the potential of these compounds in developing new antitumor therapies (Shams et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazoles, which are part of this compound’s structure, are found in many potent biologically active compounds . These include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Propiedades
IUPAC Name |
2-ethoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-23-15-7-4-3-6-14(15)16(22)18-10-8-13-12-24-17(20-13)21-11-5-9-19-21/h3-7,9,11-12H,2,8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBFAUUZVNTGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2908095.png)

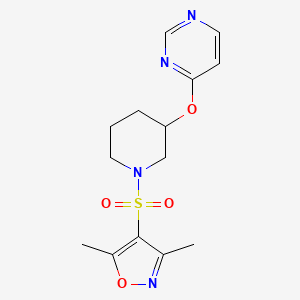
![4-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2908100.png)
![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2908101.png)
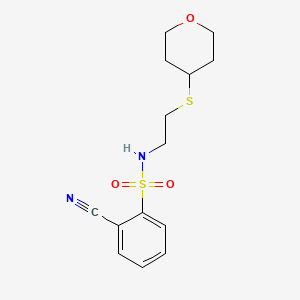
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2908104.png)
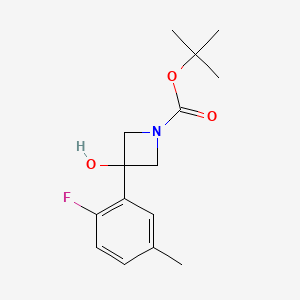

![3,3-Dimethyl-1-[2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2908109.png)
![N-(1'-(3,5-dimethylisoxazole-4-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2908110.png)
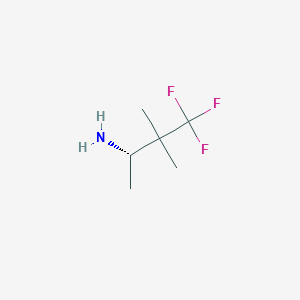
![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2908113.png)
